REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6]/[C:7](=[CH:9]/[CH2:10]/[CH:11]=[C:12](/[CH:14]=[CH2:15])\[CH3:13])/[CH3:8])[CH3:3]>[Pd]>[CH3:15][CH2:14][CH:12]([CH2:11][CH2:10][CH2:9][CH:7]([CH2:6][CH2:5][CH2:4][CH:2]([CH3:1])[CH3:3])[CH3:8])[CH3:13]
|
Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CCC\C(\C)=C\C\C=C(/C)\C=C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken until no further drop in the H2 pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated under house vacuum for 5 minutes after which time the reaction mixture
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was pressurized with H2 to 35 psi at 25° C
|
Type
|
CUSTOM
|
Details
|
(approximately 16 hours)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The excess H2 gas was removed under house vacuum
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
FILTRATION
|
Details
|
filtered over a silica gel (60 Å from Aldrich) pad
|
Type
|
WASH
|
Details
|
by washing of the silica gel with hexane (2 L)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The isolated product was further dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to remove any residual hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)CCCC(C)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 244 mL | |
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |